molecular formula C18H15NO4 B5124918 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid

3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid

Cat. No.: B5124918
M. Wt: 309.3 g/mol
InChI Key: KVMAWRQFOJLWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)benzoic acid is a polycyclic compound featuring a rigid tetracyclic core fused with a benzoic acid moiety. The 4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene scaffold contains two ketone groups at positions 3 and 5, contributing to its electrophilic character. This compound is part of a broader class of derivatives explored for pharmacological applications, including enzyme inhibition and antiviral activity .

Properties

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-14-10-4-5-11(13-7-12(10)13)15(14)17(21)19(16)9-3-1-2-8(6-9)18(22)23/h1-6,10-15H,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMAWRQFOJLWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2,6).0(8,10)]dodec-11-en-4-yl)benzoic acid (CAS Number: 436811-18-6) is a complex organic compound with potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15NO4C_{14}H_{15}NO_{4}, with a molecular weight of 261.27 g/mol. The structural complexity of this compound suggests a variety of interactions with biological systems.

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit selective antibacterial activity against Gram-positive bacteria. For instance, compounds containing benzoxazole rings have shown promising antibacterial effects, suggesting that 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2,6).0(8,10)]dodec-11-en-4-yl)benzoic acid may also possess such properties.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BBacillus subtilis16 µg/mL

These findings suggest that structural modifications could enhance the antibacterial efficacy of the compound.

Antifungal Activity

Similar compounds have demonstrated antifungal properties against various fungal strains. The activity of 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2,6).0(8,10)]dodec-11-en-4-yl)benzoic acid against fungi remains to be specifically assessed but is anticipated based on its structural analogs.

Anticancer Activity

The anticancer potential of compounds with similar frameworks has been documented in several studies. For example, benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HCT116 (Colorectal Cancer)20

These results indicate that 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2,6).0(8,10)]dodec-11-en-4-yl)benzoic acid may exhibit similar cytotoxicity against cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A study focusing on derivatives of benzoxazole showed selective activity against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains . This suggests that modifications in the structure can yield compounds with targeted antimicrobial effects.
  • Anticancer Screening : Research conducted on various benzoxazole derivatives highlighted their effectiveness in inhibiting tumor growth in vitro and in vivo models . Given the structural similarities to the compound , further studies are warranted to explore its anticancer potential.

Scientific Research Applications

Medicinal Applications

  • Antiviral Activity
    • A notable application of this compound is its antiviral properties. Research has indicated that derivatives of this compound exhibit significant activity against orthopoxviruses, which are pathogens of interest due to their impact on both human and veterinary health .
    • Case Study : A study described the synthesis of N-{3,5-dioxo-4-azatetracyclo[5.3.2.0(2,6).0(8,10)]dodec-11-en-4-yl}-2-hydroxybenzamide, demonstrating its effectiveness against various strains of orthopoxviruses with an IC50 value indicating potent antiviral activity .
  • Anti-cancer Properties
    • Preliminary studies have suggested that the compound may possess anti-cancer properties due to its ability to target specific cellular pathways involved in tumor growth.
    • Data Table 1 : Summary of Anticancer Activity
      CompoundCancer TypeIC50 (µM)Reference
      3-(3,5-dioxo...)Breast Cancer15
      3-(3,5-dioxo...)Lung Cancer20

Material Science Applications

  • Polymeric Materials
    • The unique structural characteristics of this compound allow it to be utilized in the development of novel polymeric materials with enhanced mechanical properties.
    • Case Study : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications.

Synthesis and Derivatives

The synthesis of 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2,6).0(8,10)]dodec-11-en-4-yl)benzoic acid involves multi-step reactions that can yield various derivatives with tailored properties for specific applications.

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility: The benzoic acid derivative exhibits higher polarity compared to ST-246 and its ester derivatives, limiting its solubility in non-polar matrices. Esterification (e.g., thiophene ester in ) mitigates this by masking the carboxylic acid .
  • Bioactivity : ST-246’s anti-smallpox activity is linked to its trifluoromethylbenzamide group, which enhances target binding and metabolic stability. The benzoic acid analog may exhibit distinct target interactions due to its acidic group .
  • Prodrug Potential: Ester derivatives () are designed to improve bioavailability, as seen in other prodrug systems .

Pharmacokinetic and Metabolic Profiles

  • ST-246 : Demonstrates high oral bioavailability and converts to the active metabolite in vivo. Its lipophilicity (logP ~3.2) facilitates tissue penetration .
  • Benzoic Acid Derivative : The free carboxylic acid may limit absorption due to ionization at physiological pH. However, ester prodrugs (e.g., ) enhance solubility and absorption .
  • NIOCH-14 : A precursor to ST-246, it undergoes cyclization to ST-246 in DMSO and biological matrices, highlighting the metabolic interplay between related analogs .

Q & A

Q. Q: What are the standard synthetic routes for preparing derivatives of 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)benzoic acid?

A: The compound is typically synthesized via coupling reactions between the 4-azatetracyclo core and substituted benzoic acids. A common method involves dissolving the core structure (e.g., 4-azapentacyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene hydrochloride) in ethyl acetate, followed by addition of the carboxylic acid derivative (e.g., 3-chloro-4-methoxybenzoic acid), HOBt (hydroxybenzotriazole), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and triethylamine as a base. The reaction is stirred at room temperature overnight, followed by aqueous workup and purification .

Q. Q: How is structural confirmation achieved for this compound and its derivatives?

A: Characterization relies on multi-spectral analysis:

  • NMR : 1^1H and 13^13C NMR are used to verify substitution patterns and stereochemistry. For example, shifts in aromatic protons confirm benzoic acid coupling .
  • IR : Peaks near 1700 cm1^{-1} indicate carbonyl groups from the tetracyclo-dione moiety .
  • HRMS : High-resolution mass spectrometry validates molecular weight, with deviations <5 ppm confirming purity .

Advanced Synthesis Challenges

Q. Q: How can reaction yields be optimized when introducing sterically hindered substituents (e.g., bulky aryl groups)?

A: Steric hindrance often reduces coupling efficiency. Strategies include:

  • Extended reaction times (24–48 hours) to improve conversion.
  • Increased catalyst loading (e.g., 1.5 equivalents of EDC/HOBt) to overcome slow kinetics.
  • Solvent optimization : Switching to DMF or THF may enhance solubility of bulky intermediates .

Q. Q: What analytical methods resolve contradictions in NMR data for structurally similar derivatives?

A: Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are addressed via:

  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
  • Variable-temperature NMR to reduce signal broadening caused by conformational exchange.
  • Crystallographic validation using SHELXL or OLEX2 to correlate observed shifts with spatial arrangements .

Crystallographic Analysis

Q. Q: How do SHELXL and OLEX2 improve structural refinement for this compound’s crystalline forms?

A:

  • SHELXL : Enables high-precision refinement of anisotropic displacement parameters (ADPs) for heavy atoms (e.g., bromine substituents). Its constraints manage disorder in flexible dodecane rings .
  • OLEX2 : Integrates graphical tools for real-time electron density map analysis, critical for resolving ambiguous hydrogen bonding networks in polycyclic systems .

Q. Q: What challenges arise during crystallographic data collection for low-symmetry polymorphs?

A: Low-symmetry crystals (e.g., triclinic systems) require:

  • High-resolution data (≤0.8 Å) to resolve overlapping reflections.
  • Twinned data correction : SHELXD’s twin refinement module is used for deconvoluting merged diffraction spots .

Biological Activity Profiling

Q. Q: How can researchers design assays to evaluate 11β-HSD1 inhibitory activity for this compound?

A:

  • Enzyme inhibition assays : Use recombinant human 11β-HSD1 with cortisone as a substrate; measure conversion to cortisol via LC-MS/MS.
  • Cellular models : Adipocyte or hepatocyte cultures assess tissue-specific inhibition.
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to the enzyme’s catalytic site, guided by the compound’s polycyclic rigidity .

Q. Q: How do structural modifications (e.g., halogenation) impact pharmacological activity?

A:

  • Electron-withdrawing groups (e.g., -Cl, -Br) enhance binding affinity via hydrophobic interactions.
  • Steric effects : Bulky substituents (e.g., tert-butyl) may reduce solubility but improve target selectivity.
  • In vitro stability : LogP calculations (via HPLC) and metabolic stability assays (e.g., liver microsomes) guide lead optimization .

Data Reproducibility and Contradictions

Q. Q: How can researchers address inconsistencies in reported synthetic yields for derivatives?

A:

  • Parameter standardization : Document exact equivalents of reagents, solvent purity, and stirring speed.
  • Byproduct analysis : Use LC-MS to identify unreacted starting materials or side products (e.g., acylurea from EDC decomposition) .

Q. Q: What steps validate purity when commercial sources report conflicting HPLC retention times?

A:

  • Cross-column validation : Compare retention times using C18 and phenyl-hexyl columns.
  • Spiking experiments : Co-inject with a reference standard to confirm co-elution.
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios should match theoretical values within 0.3% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.